4-Bromo-2-cyano-5-methoxybenzoic acid
Description
4-Bromo-2-cyano-5-methoxybenzoic acid is a halogenated aromatic carboxylic acid derivative characterized by a bromine atom at the 4-position, a cyano group at the 2-position, and a methoxy substituent at the 5-position of the benzoic acid backbone. The electron-withdrawing cyano and bromo groups influence its reactivity, solubility, and hydrogen-bonding capabilities, making it a versatile building block for further functionalization .
Properties
IUPAC Name |
4-bromo-2-cyano-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-8-3-6(9(12)13)5(4-11)2-7(8)10/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGYJYVKUBUCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
4-Bromo-2-cyano-5-methoxybenzoic acid finds applications in various scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-bromo-2-cyano-5-methoxybenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the derivative and its intended use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (Br, CN): The bromine and cyano groups in the target compound reduce electron density on the aromatic ring, increasing acidity (pKa ~2.5–3.0) compared to methyl- or benzyloxy-substituted analogues (pKa ~4.0–4.5) .
- Hydrogen-Bonding Capacity: The carboxylic acid and cyano groups facilitate strong hydrogen bonds, as observed in crystal structures analyzed via SHELX software . In contrast, methyl or benzyloxy substituents hinder hydrogen-bonding networks, reducing crystallinity .
- Lipophilicity: The cyano group lowers logP (estimated ~1.8) compared to 5-bromo-2-methoxy-4-methylbenzoic acid (logP ~2.5), impacting membrane permeability in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
